N-[2-(1H-pyrrol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[2-(1H-pyrrol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound featuring both pyrrole and thiazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrrol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrole and thiazole rings separately, followed by their coupling through an acetamide linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrrol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but typically involve catalysts like palladium on carbon (Pd/C) or acids/bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
N-[2-(1H-pyrrol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(1H-pyrrol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyrrole: Known for its use in flavor and fragrance industries.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Studied for its role in improving monoclonal antibody production.
Imidazole-containing compounds: Known for their broad range of chemical and biological properties.
Uniqueness
N-[2-(1H-pyrrol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide stands out due to its dual pyrrole and thiazole rings, which confer unique chemical reactivity and biological activity. This duality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H16N4OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C15H16N4OS/c20-14(16-5-10-18-6-1-2-7-18)11-13-12-21-15(17-13)19-8-3-4-9-19/h1-4,6-9,12H,5,10-11H2,(H,16,20) |
InChI Key |
LSXHBNLKJQBQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCNC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Origin of Product |
United States |
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